

Application Note: On-Resin Cleavage of the Trityl Group from Serine Residues

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| Compound Name: | Fmoc-Ser(Trt)-OH | |
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Abstract

The trityl (Trt) group is a valuable acid-labile side-chain protecting group for serine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its lability under mild acidic conditions, relative to more robust protecting groups like tert-butyl (tBu), allows for selective on-resin deprotection of the serine hydroxyl group. This strategy is instrumental for subsequent on-resin modifications, such as phosphorylation, glycosylation, or the synthesis of protected peptide fragments. This application note provides detailed protocols for the efficient and clean on-resin cleavage of the trityl group from serine residues, discusses common side reactions, and outlines strategies for their mitigation.

Introduction

In the synthesis of complex peptides, the orthogonal protection strategy is paramount. The choice of side-chain protecting groups dictates the synthetic route and the possibilities for site-specific modifications. The trityl (Trt) group, a triphenylmethyl ether, is employed to protect the hydroxyl group of serine. A key advantage of the Ser(Trt) protecting group is its high sensitivity to mild acidic conditions, which allows for its removal while the peptide remains anchored to the solid support and other acid-labile groups (e.g., Boc, tBu) remain intact. This selective deprotection opens a pathway for various on-resin chemical manipulations.



The cleavage is an acid-catalyzed process that generates a stable trityl cation. This reactive carbocation can lead to side reactions, such as re-attachment to the deprotected serine or alkylation of other nucleophilic residues in the peptide sequence. Therefore, the use of cation scavengers is essential to ensure high yield and purity of the final product[1]. This document outlines optimized conditions and protocols for the on-resin deprotection of Ser(Trt).

Data Presentation: Comparison of On-Resin Deprotection Conditions

The efficiency of on-resin trityl group cleavage from serine is dependent on the concentration of trifluoroacetic acid (TFA), reaction time, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes.

| Deprotection Cocktail | Time | Efficacy | Notes |
|--------------------------------|-----------|---|--|
| 1% TFA in DCM | 3 x 5 min | Selective deprotection of Ser(Trt) | Minimal effect on Boc or tBu groups.[2] |
| 1% TFA, 2% TIS in DCM | 3 x 5 min | Selective deprotection of Ser(Trt) | TIS acts as a scavenger for the trityl cation.[2] |
| 1-5% TFA in DCM | Varies | Sufficient for cleavage from chlorotrityl resin | Higher concentrations risk partial deprotection of other acid-labile groups.[1] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Global deprotection | Used for final cleavage from the resin and removal of all acid-labile protecting groups. |

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Ser(Trt)



This protocol describes the selective removal of the trityl group from a serine residue while the peptide remains attached to the resin.

Materials:

- Peptidyl-resin containing a Ser(Trt) residue
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deprotection Solution: 1% TFA (v/v) and 2% TIS (v/v) in DCM. Prepare fresh.
- Washing Solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Solid-phase synthesis reaction vessel

Procedure:

- Swell the peptidyl-resin in DCM for 20-30 minutes.
- Drain the DCM from the reaction vessel.
- Add the freshly prepared Deprotection Solution to the resin (approximately 10 mL per gram of resin).
- Agitate the resin suspension gently for 5 minutes at room temperature. The solution may turn
 yellow due to the formation of the trityl cation.
- Drain the Deprotection Solution.
- Repeat steps 3-5 two more times (for a total of three treatments) until no more yellow color is observed upon addition of fresh solution.
- Wash the resin thoroughly with DCM (3 x 10 mL).



- Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).
- Wash the resin with DMF (3 x 10 mL).
- Wash the resin with DCM (3 x 10 mL) and dry under vacuum if the subsequent reaction requires anhydrous conditions. The resin is now ready for on-resin modification or further synthesis steps.

Protocol 2: Monitoring Deprotection by HPLC

To confirm the complete removal of the trityl group, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.

Materials:

- Deprotected peptidyl-resin from Protocol 1
- Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
- · Cold diethyl ether
- HPLC system with a C18 column

Procedure:

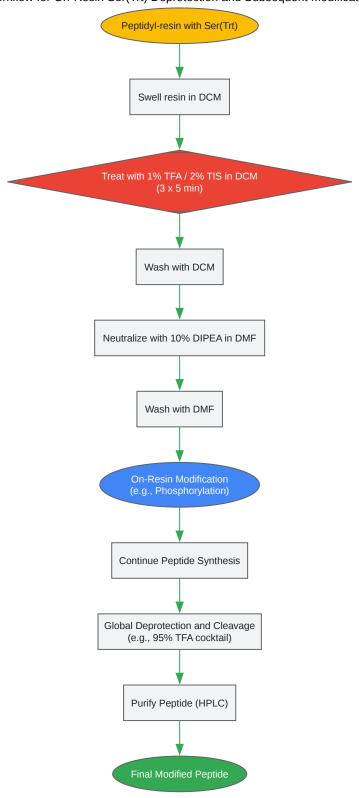
- Take a small sample of the dried resin (approx. 5-10 mg) after completing Protocol 1.
- Add 200 μL of the Cleavage Cocktail to the resin sample in a microcentrifuge tube.
- Allow the cleavage to proceed for 1-2 hours at room temperature.
- · Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
- Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the absence of the trityl group (mass difference of 242.3



Da).

Visualizations

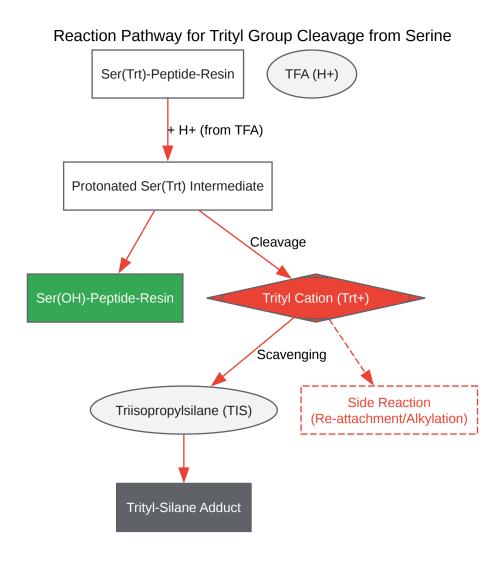
Workflow for On-Resin Ser(Trt) Deprotection and Subsequent Modification





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Caption: On-resin Ser(Trt) deprotection workflow.



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Caption: Trityl group cleavage reaction from serine.

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References







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